molecular formula C18H21N5O2 B6763284 N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide

N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide

Cat. No.: B6763284
M. Wt: 339.4 g/mol
InChI Key: LCGGUYUXCMTKKF-UHFFFAOYSA-N
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Description

N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[321]octan-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22(17(24)12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)23(13)18(25)16-11-19-21-20-16/h2-6,11,13-15H,7-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGGUYUXCMTKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2CCC(C1)N2C(=O)C3=NNN=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide typically involves multiple steps, starting with the preparation of the triazole ring and the azabicyclooctane core. The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The azabicyclooctane core is often prepared via a Diels-Alder reaction followed by functional group modifications.

The final step involves coupling the triazole and azabicyclooctane intermediates with benzoyl chloride under basic conditions to form the benzamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for the cycloaddition and Diels-Alder reactions, as well as employing automated purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Triazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The azabicyclooctane moiety may interact with neurotransmitter receptors, influencing signal transduction pathways. The benzamide group can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]acetamide: Similar structure but with an acetamide group instead of benzamide.

    N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]phenylacetamide: Contains a phenylacetamide group.

Uniqueness

N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide is unique due to its combination of a triazole ring, azabicyclooctane core, and benzamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

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